Trimethyl(undec-10-enoxy)silane

Overview

Description

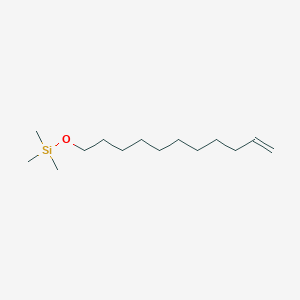

Trimethyl(undec-10-enoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an undec-10-enoxy group. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.

Mechanism of Action

Target of Action

Trimethyl(undec-10-enoxy)silane is a type of silane, which are often used as an alternative to toxic reducing agents . The primary targets of this compound are molecules that require reduction, such as aldehydes and ketones .

Mode of Action

The mode of action of this compound involves the donation of hydride or hydrogen atoms to its targets . This is due to the electron-releasing strength of the carbon-silicon bond, which can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group .

Biochemical Pathways

Silanes in general are known to participate in a variety of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Result of Action

The result of this compound’s action is the reduction of its target molecules. This can lead to the formation of new compounds, depending on the specific targets and reaction conditions . For instance, in the case of aldehydes and ketones, the result would be the corresponding alcohols .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(undec-10-enoxy)silane can be synthesized through the hydrosilylation of undec-10-en-1-ol with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the undec-10-en-1-ol.

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of platinum-based catalysts is common due to their high efficiency and selectivity in hydrosilylation reactions.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(undec-10-enoxy)silane undergoes various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the undec-10-enoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium or platinum are employed.

Substitution: Nucleophiles such as halides or alkoxides are used under mild conditions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Alkanes and silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(undec-10-enoxy)silane has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of functional materials, including polymers and coatings.

Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.

Industry: The compound is utilized in the production of adhesives, sealants, and surface treatments for improved durability and performance.

Comparison with Similar Compounds

Trimethylsilane: Similar in structure but lacks the undec-10-enoxy group, making it less versatile in certain applications.

Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.

Trimethoxysilane: Features methoxy groups, which provide different reactivity patterns compared to trimethyl(undec-10-enoxy)silane.

Uniqueness: this compound is unique due to the presence of the undec-10-enoxy group, which imparts additional reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced material properties.

Biological Activity

Trimethyl(undec-10-enoxy)silane (TMUS) is an organosilicon compound notable for its diverse applications in chemistry and biology. This article explores the biological activity of TMUS, detailing its mechanisms of action, pharmacokinetics, cellular effects, and potential applications in various fields, including medicine and materials science.

Chemical Structure

TMUS has the chemical formula C₁₄H₃₀OSi and is characterized by the presence of a silane group that contributes to its reactivity and interaction with biological molecules.

TMUS exhibits biological activity primarily through its ability to form covalent bonds with biomolecules. This interaction can lead to modifications in protein structure and function, influencing enzyme activity and cellular processes.

Key Mechanisms:

- Covalent Bond Formation : TMUS can react with hydroxyl groups on proteins, leading to stable siloxane bonds that may alter protein stability and function.

- Enzyme Interaction : It may act as an inhibitor or activator by binding to enzyme active sites, affecting their catalytic activity. For instance, it can inhibit hydrolases by preventing substrate binding.

Pharmacokinetics

The pharmacokinetic properties of TMUS are crucial for understanding its biological effects. Key aspects include:

- Absorption : TMUS can be absorbed through passive diffusion across cell membranes.

- Distribution : Its distribution within tissues is influenced by its chemical properties.

- Metabolism : TMUS is metabolized by hydrolases, resulting in the formation of silanols and ethanol.

- Excretion : The excretion pathways are not extensively documented but are likely similar to other organosilicon compounds.

Cellular Effects

TMUS impacts various cellular functions through multiple pathways:

- Cell Signaling : It can modify signaling pathways by altering membrane fluidity and permeability, affecting ion transport and metabolic processes.

- Gene Expression : Changes in cellular metabolism may influence gene expression patterns, potentially leading to altered cell behavior under different conditions.

Dosage Effects

The effects of TMUS vary significantly with dosage:

- Low Doses : At lower concentrations, TMUS may enhance cellular functions by promoting beneficial interactions with biomolecules.

- High Doses : Elevated concentrations can induce toxicity, leading to cell membrane disruption and oxidative stress.

Case Studies

Several studies have investigated the biological activity of TMUS:

- In Vitro Studies : Research indicates that TMUS can enhance the stability of certain proteins through siloxane bond formation, which may have implications for drug delivery systems and biocompatible materials.

- Animal Models : In animal studies, TMUS has shown varied effects based on dosage, demonstrating potential therapeutic benefits at low doses while exhibiting toxic effects at higher levels.

Applications

TMUS has potential applications across various fields:

Properties

IUPAC Name |

trimethyl(undec-10-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5H,1,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPUNQPMNQHBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347979 | |

| Record name | 11-Trimethylsilyloxy-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14031-97-1 | |

| Record name | 11-Trimethylsilyloxy-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.